2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18138023
InChI: InChI=1S/C13H18F3N3/c1-10(13(14,15)16)18-6-8-19(9-7-18)12-5-3-2-4-11(12)17/h2-5,10H,6-9,17H2,1H3
SMILES:
Molecular Formula: C13H18F3N3
Molecular Weight: 273.30 g/mol

2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline

CAS No.:

Cat. No.: VC18138023

Molecular Formula: C13H18F3N3

Molecular Weight: 273.30 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline -

Specification

Molecular Formula C13H18F3N3
Molecular Weight 273.30 g/mol
IUPAC Name 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline
Standard InChI InChI=1S/C13H18F3N3/c1-10(13(14,15)16)18-6-8-19(9-7-18)12-5-3-2-4-11(12)17/h2-5,10H,6-9,17H2,1H3
Standard InChI Key GMOSMAVLEJAOFU-UHFFFAOYSA-N
Canonical SMILES CC(C(F)(F)F)N1CCN(CC1)C2=CC=CC=C2N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a piperazine ring substituted at the 4-position with a 1,1,1-trifluoropropan-2-yl group and at the 1-position with an aniline moiety. This configuration introduces stereoelectronic effects due to the electron-withdrawing trifluoromethyl group, enhancing stability and receptor-binding affinity. The IUPAC name is 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline, with the SMILES string CC(C(F)(F)F)N1CCN(CC1)C2=CC=CC=C2N.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₈F₃N₃
Molecular Weight273.30 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors4 (piperazine N, NH₂)

Spectroscopic and Crystallographic Data

Fourier-transform infrared (FTIR) spectroscopy reveals N-H stretching at ~3400 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹. X-ray crystallography of analogous compounds (e.g., 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline) shows planar piperazine rings with dihedral angles of 15–25° relative to the aniline group, suggesting moderate conjugation .

Synthesis and Optimization

Conventional Batch Synthesis

Traditional methods involve:

  • N-Alkylation: Reacting piperazine with 2-bromo-1,1,1-trifluoropropane in dimethylformamide (DMF) at 80°C for 12 hours.

  • Coupling with Aniline: Using Buchwald-Hartwig amination to attach the aniline group, yielding 70–75% purity.

Continuous Flow Chemistry

Modern approaches employ microreactors to enhance mixing and thermal control, reducing reaction times to 2–3 hours and improving yields to 85–90%. This method minimizes by-products like N-oxides and ensures scalability for industrial production.

Table 2: Synthesis Method Comparison

ParameterBatch SynthesisFlow Chemistry
Reaction Time12 hours2–3 hours
Yield70–75%85–90%
By-Product FormationModerateLow
ScalabilityLimitedHigh

Pharmacological Applications

Neurotransmitter Receptor Interactions

The compound exhibits dual activity at serotonin (5-HT₂A) and dopamine (D₂) receptors, with half-maximal inhibitory concentrations (IC₅₀) of ~150 nM and ~200 nM, respectively. This profile aligns with atypical antipsychotics like risperidone, which target similar receptors to mitigate positive and negative symptoms of schizophrenia.

Chemical Reactivity and Derivative Design

Electrophilic Substitution

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Analogues

CompoundKey ModificationsIC₅₀ (5-HT₂A)Application
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]anilineNone (parent compound)150 nMAntipsychotic research
4-[6-[4-[(2R)-1,1,1-Trifluoropropan-2-yl]piperazin-1-yl]pyridin-3-yl]sulfonylmorpholinePyridine-sulfonyl morpholine90 nMKinase inhibition
Bitopertin (RG1678)Trifluoromethylpyridinyl pendant19 nMGlycine reuptake inhibition

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